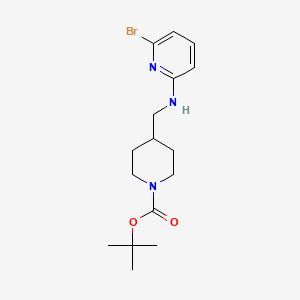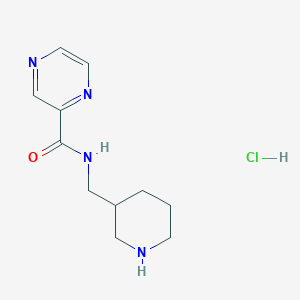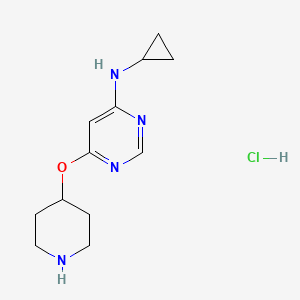
tert-Butyl (1-(3-chloroquinoxalin-2-yl)piperidin-4-yl)carbamate
概要
説明
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with a chlorine atom, a piperidine ring, and a carbamic acid ester group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the quinoxaline ring. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination to introduce the chlorine atom at the 3-position. The piperidine ring is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the carbamic acid ester group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is investigated for its therapeutic potential. Its unique chemical properties may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. Its applications include the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes. The carbamic acid ester group may also play a role in modulating the compound’s pharmacokinetics and bioavailability.
類似化合物との比較
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline rings but different substituents.
Piperidine derivatives: Compounds with piperidine rings and various functional groups.
Carbamic acid esters: Compounds with carbamic acid ester groups and different core structures.
Uniqueness
What sets [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester apart from similar compounds is its unique combination of functional groups. The presence of the chlorine-substituted quinoxaline ring, piperidine ring, and carbamic acid ester group provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds.
特性
IUPAC Name |
tert-butyl N-[1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)20-12-8-10-23(11-9-12)16-15(19)21-13-6-4-5-7-14(13)22-16/h4-7,12H,8-11H2,1-3H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEECAJRNMIWQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671387 | |
| Record name | tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-90-0 | |
| Record name | tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(6-Bromopyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B1500664.png)









